Nitroso-norquetiapine
Description
Properties
Molecular Formula |
C17H16N4OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-(4-nitrosopiperazin-1-yl)benzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C17H16N4OS/c22-19-21-11-9-20(10-12-21)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)18-17/h1-8H,9-12H2 |
InChI Key |
FMSPRFFBOAIHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-norquetiapine typically involves the nitrosation of norquetiapine. This reaction can be carried out using nitrous acid (HNO2) or other nitrosating agents under controlled conditions to ensure the formation of the nitroso group at the appropriate position on the norquetiapine molecule.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require the use of reactors capable of handling large volumes, precise control of reaction conditions (temperature, pressure, and pH), and purification processes to isolate the final product. Quality control measures would be implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Nitroso-norquetiapine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the nitroso group.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of nitroso derivatives or other oxidized products.
Reduction: Reduction of the nitroso group can result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted this compound derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It has been investigated for its effects on biological systems, including its potential as a neuroprotective agent.
Medicine: Nitroso-norquetiapine has shown promise in preclinical studies for its antidepressant and anxiolytic properties.
Industry: Its unique chemical properties make it useful in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Nitroso-norquetiapine exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with neurotransmitter receptors, such as the noradrenaline transporter (NET) and 5-HT1A receptors.
Pathways Involved: It modulates neurotransmitter systems, leading to its antidepressant and anxiolytic effects. The compound's activity at NET and 5-HT1A receptors contributes to its therapeutic potential.
Comparison with Similar Compounds
Structural and Molecular Features
The structural diversity of N-nitroso compounds influences their reactivity, stability, and toxicological profiles. Below is a comparative analysis of nitroso-norquetiapine and key analogues:
Key Observations :
- This compound’s dibenzocycloheptene system confers aromatic stability, whereas smaller compounds like N-nitrosothiazolidine exhibit higher reactivity due to their strained thiazolidine ring .
- Di-nitroso compounds (e.g., Di-N-Nitroso Nicardipine Impurity 27) pose greater carcinogenic risks due to multiple reactive nitroso groups .
Toxicological and Regulatory Profiles
N-Nitroso compounds are classified as probable human carcinogens (IARC Group 2A/2B) due to their ability to alkylate DNA via α-hydroxylation metabolites . Regulatory agencies have established strict acceptable intake (AI) limits for nitrosamines in pharmaceuticals (e.g., 18 ng/day for NDMA (N-Nitrosodimethylamine)) .
Analytical and Stability Considerations
This compound and its analogues are analyzed using high-resolution mass spectrometry (HRMS) and chemiluminescence detection to achieve parts-per-billion (ppb) sensitivity . Stability challenges include:
- Oxidation: this compound may oxidize to nitro derivatives under acidic or oxidative conditions .
- Isomerization : Smaller nitroso compounds (e.g., N-nitrosothiazolidine) are prone to dimerization or isomerization, complicating synthesis and storage .
Data Tables
Table 2: Structural Alerts for Carcinogenic Potency
| Compound | Structural Alert | Predicted Carcinogenic Risk |
|---|---|---|
| This compound | Tertiary amine nitroso group; aromatic rings | Moderate (steric hindrance reduces reactivity) |
| N-Nitrosothiazolidine | Secondary amine; strained ring | High |
| NDMA | Small aliphatic nitroso group | Very High |
Q & A
Q. Table 1: Comparison of Analytical Techniques
| Method | LOD (ppb) | Matrix Applicability | Regulatory Compliance |
|---|---|---|---|
| LC-MS/MS | 0.5 | API, finished drugs | FDA/EMA/ICH |
| GC-MS | 2.0 | Raw materials | Limited to volatile compounds |
| HPLC-UV | 10.0 | Stability studies | Non-compliant for trace analysis |
Advanced Research Question: How can researchers resolve contradictions in this compound formation pathways under varying pH and temperature conditions?
Answer:
Conflicting data on nitrosamine formation often arise from reactive intermediates (e.g., secondary amines, nitrosating agents). To address this:
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-nitrite) to track nitroso group incorporation .
- Kinetic Modeling : Apply Arrhenius equations to quantify reaction rates at different temperatures (e.g., 25°C vs. 40°C) .
- Controlled Replication : Design experiments with strict exclusion of exogenous amines (e.g., via inert atmosphere) to isolate variables .
Q. Example Workflow :
Hypothesis : Nitrosation is pH-dependent, with maximal yield at pH 3–2.
Experimental Design : Vary pH (2–7) and measure this compound via LC-MS/MS.
Data Analysis : Use ANOVA to identify significant (p < 0.05) differences in formation rates.
Basic Research Question: What are the stability profiles of this compound in aqueous vs. organic solvents?
Answer:
Nitroso compounds degrade via photolysis and hydrolysis. Key findings include:
- Aqueous Stability : Rapid degradation in water (t₁/₂ < 24 hours at 25°C) due to hydrolysis; stabilize with antioxidants (e.g., BHT) .
- Organic Solvents : Stable in acetonitrile or methanol for >7 days when stored at -20°C in amber vials .
- Regulatory Implications : Stability data must align with ICH Q1A guidelines for long-term storage .
Advanced Research Question: How does this compound interact with cytochrome P450 enzymes in in vitro hepatic models?
Answer:
Nitrosamines are pro-carcinogens requiring metabolic activation. Methodological considerations:
- Enzyme Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; quantify metabolites via LC-HRMS .
- Competitive Inhibition : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Data Interpretation : Compare kinetic parameters (Km, Vmax) across species (e.g., rat vs. human) to assess translational relevance .
Q. Table 2: Key CYP Isoforms Involved
| CYP Isoform | Role in Activation | Metabolite Identified |
|---|---|---|
| CYP2E1 | Primary oxidase | N-Dealkylated product |
| CYP3A4 | Secondary pathway | Epoxide intermediate |
Basic Research Question: What guidelines govern the reporting of this compound in preclinical studies?
Answer:
Follow NIH and EMA mandates for transparency:
- Animal Studies : Report dose, exposure duration, and species/strain in line with ARRIVE 2.0 guidelines .
- Data Disclosure : Include raw chromatograms and mass spectra in supplementary materials to enable peer validation .
- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo carcinogenicity assays .
Advanced Research Question: How can computational models predict this compound’s mutagenic potential?
Answer:
In silico tools like QSAR and molecular docking reduce reliance on animal testing:
- QSAR Modeling : Train models on existing nitrosamine datasets (e.g., Ames test results) to predict bacterial mutagenicity .
- Molecular Dynamics : Simulate DNA adduct formation using software like Schrödinger Suite; prioritize high-affinity binding motifs .
- Validation : Compare predictions with in vitro micronucleus assay data to refine algorithms .
Basic Research Question: What are the regulatory thresholds for this compound in drug products?
Answer:
- EMA/FDA Limits : Acceptable intake (AI) ≤ 26.5 ng/day for most nitrosamines, based on lifetime cancer risk <1:100,000 .
- Testing Frequency : Batch-specific testing required for drugs with risk factors (e.g., amine-containing APIs) .
Advanced Research Question: What experimental designs mitigate confounding variables in this compound epidemiology studies?
Answer:
Adopt PICOT frameworks to structure cohorts:
- Population (P) : Stratify by age, genetic polymorphisms (e.g., CYP2E1 variants).
- Intervention (I)/Exposure (C) : Quantify dietary vs. pharmaceutical nitrate sources .
- Outcome (O) : Use biomarker panels (e.g., urinary 8-OHdG for oxidative DNA damage) .
- Time (T) : Longitudinal follow-ups (>10 years) to assess latency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
